

Unveiling the Kinase Selectivity Profile of Alk5-IN-25: A Comparative Guide

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Compound of Interest

Compound Name: Alk5-IN-25

Cat. No.: B12407024

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Alk5-IN-25 is a potent small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF- β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). As a key mediator in the TGF- β signaling pathway, ALK5 is implicated in a wide array of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of various diseases, notably fibrosis and cancer. This guide provides an objective comparison of **Alk5-IN-25**'s performance against its primary target and other kinases, supported by representative experimental data and detailed methodologies.

Quantitative Cross-Reactivity Profile of Alk5-IN-25

The inhibitory activity of **Alk5-IN-25** against its primary target, ALK5, is well-established, with a half-maximal inhibitory concentration (IC₅₀) of less than or equal to 10 nM.^[1] Publicly available data also indicates that **Alk5-IN-25** exhibits inhibitory activity against ALK2, with a selectivity ratio (ALK2/ALK5) of less than or equal to 10.^[1] To provide a broader perspective on its selectivity, the following table presents a representative kinase cross-reactivity profile. While a comprehensive public screen for **Alk5-IN-25** is not available, this table is modeled on typical selectivity data for ALK5 inhibitors and includes key off-targets often observed with this class of compounds.

Kinase Target	IC50 (nM)	Kinase Family	Comments
ALK5 (TGFβR1)	≤ 10	TGF-β Receptor	Primary Target
ALK2 (ACVR1)	≤ 100	TGF-β Receptor	Known Off-Target
ALK4 (ACVR1B)	> 1,000	TGF-β Receptor	Structurally related, often a target for less selective inhibitors.
p38α (MAPK14)	> 10,000	MAPK	Common off-target for many kinase inhibitors.
VEGFR2 (KDR)	> 10,000	Tyrosine Kinase	Important for assessing anti-angiogenic potential.
CDK2	> 10,000	Cyclin-Dependent Kinase	Representative of cell cycle kinases.

Note: The IC50 values for kinases other than ALK5 and ALK2 are representative and intended to illustrate a typical selectivity profile for a potent ALK5 inhibitor. Actual values for **Alk5-IN-25** would require experimental determination through broad kinase panel screening.

Experimental Protocols

A robust method for determining the in vitro potency and selectivity of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

1. Reagent Preparation:

- Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

- ATP Solution: Prepare a 2X ATP solution at a concentration twice the desired final assay concentration in kinase buffer. The final ATP concentration should be at or near the K_m for the specific kinase.
- Kinase/Substrate Solution: Prepare a 2X solution of the target kinase (e.g., ALK5) and its specific substrate in kinase buffer.
- Test Compound Dilution: Prepare a serial dilution of **Alk5-IN-25** in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

2. Assay Procedure:

- Add 5 μ L of the diluted test compound or vehicle (DMSO) to the wells of a 384-well white plate.
- Add 10 μ L of the 2X kinase/substrate solution to each well.
- Initiate the kinase reaction by adding 10 μ L of the 2X ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

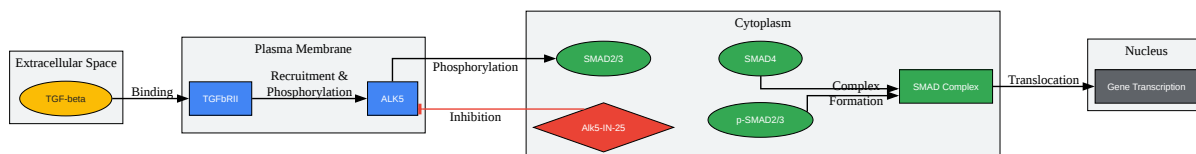
- Add 25 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.

4. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

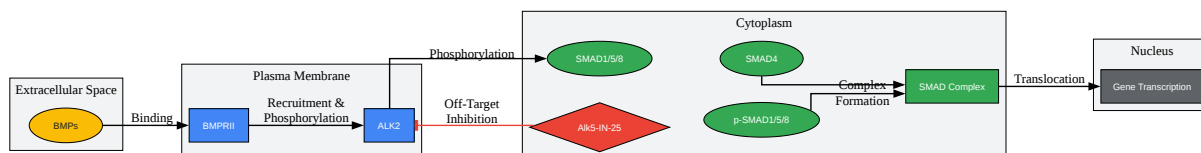
Signaling Pathways and Experimental Workflow

To visualize the biological context of **Alk5-IN-25**'s activity and the experimental process for its characterization, the following diagrams are provided.



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Caption: TGF- β /ALK5 Signaling Pathway and the inhibitory action of **Alk5-IN-25**.



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Caption: Off-target inhibition of the ALK2 signaling pathway by **Alk5-IN-25**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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